4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 95742-19-1
VCID: VC21058558
InChI: InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
SMILES: C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.7 g/mol

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

CAS No.: 95742-19-1

Cat. No.: VC21058558

Molecular Formula: C12H14ClFN2O

Molecular Weight: 256.7 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride - 95742-19-1

Specification

CAS No. 95742-19-1
Molecular Formula C12H14ClFN2O
Molecular Weight 256.7 g/mol
IUPAC Name 4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Standard InChI InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Standard InChI Key BCKMWQGLAQPWLX-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl
Canonical SMILES C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl

Introduction

Chemical Structure and Properties

Structural Composition

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride features a benzisoxazole core structure with a piperidine ring attached at the 3-position and a fluorine atom at the 4-position. This arrangement creates a molecule with specific chemical reactivity patterns that make it valuable for pharmaceutical synthesis . The hydrochloride salt form enhances stability and solubility properties, making it more suitable for various research and manufacturing applications.

The compound's structure enables it to interact with biological systems in specific ways, particularly with neurotransmitter receptors, which explains its importance in psychopharmacology. The presence of the fluorine atom significantly influences the compound's pharmacokinetic properties, including its metabolism and receptor binding affinity.

Physical and Chemical Properties

As a chemical entity, 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride presents distinct physical and chemical characteristics that are summarized in the following table:

PropertyValue
IUPAC Name4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Molecular FormulaC12H14ClFN2O
Molecular Weight256.70 g/mol
CAS Number95742-19-1
InChIInChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
InChI KeyBCKMWQGLAQPWLX-UHFFFAOYSA-N
Canonical SMILESC1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl
Physical AppearanceWhite powder
Purity in Research Grade≥98%

These properties define the compound's behavior in various chemical reactions and biological systems. The precise molecular weight and well-defined structure allow for accurate quantification and characterization in research settings. The SMILES notation and InChI identifier provide standardized ways to represent the compound's structure in chemical databases and literature.

Chemical Reactivity

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride demonstrates several important reactivity patterns that contribute to its utility in organic synthesis. The compound can undergo various chemical transformations, including:

  • Acylation and sulfonylation reactions using acyl chloride or sulfonyl chloride to form corresponding derivatives.

  • N-alkylation reactions with alkyl halides to form N-alkylated products.

  • Oxidation and reduction reactions of the benzisoxazole ring under appropriate conditions, leading to functionalized derivatives.

These reaction pathways enable the compound to serve as a versatile building block in the synthesis of more complex molecules, particularly pharmaceutical agents targeting neurological disorders.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride typically involves a multi-step process that begins with the construction of the benzisoxazole core structure. The general synthetic pathway includes:

  • Preparation of the benzisoxazole ring through cyclization reactions using appropriate precursors.

  • Introduction of the piperidine ring via nucleophilic substitution reactions involving piperidine and a suitable leaving group on the benzisoxazole ring.

  • Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility properties.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product. The specific reagents and conditions may vary depending on the scale of production and the intended application of the compound.

Industrial Production Approaches

In industrial settings, the synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride often employs optimized methods to enhance efficiency and product quality. These approaches may include:

  • Use of high-pressure reactors to accelerate reaction rates and improve yields.

  • Implementation of continuous flow systems to streamline production processes.

  • Application of specialized catalysts to facilitate specific transformations with higher selectivity.

  • Employment of purification techniques that minimize impurities in the final product.

These industrial methods are crucial for meeting the demand for this important intermediate in pharmaceutical manufacturing, particularly for the production of antipsychotic medications.

Optimization Studies

Research focused on improving the synthesis of compounds derived from 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has demonstrated significant advances. For instance, studies on the synthesis of Iloperidone have achieved higher yields (86.4%) by using this compound as a starting material along with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, with acetonitrile as the solvent and potassium carbonate as the acid trapping agent at a specific temperature range (74-81°C). These optimization efforts contribute to more cost-effective and efficient production methods for important pharmaceutical agents.

Mechanism of Action

Pharmacological Targets

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride serves as a key intermediate in the synthesis of drugs that primarily target dopamine D2 and serotonin 5-HT2A receptors. The medications produced using this compound function as antagonists or blockers of these receptors, effectively modulating neurotransmitter activity in the brain. This mechanism of action is fundamental to the therapeutic effects observed in conditions like schizophrenia, where imbalances in neurotransmitter systems are believed to contribute to symptom manifestation.

Additionally, research has indicated that this compound exhibits high selectivity and potency as a Glycine Transporter 1 (GlyT1) inhibitor. This property has implications for the development of novel therapeutic approaches for neuropsychiatric disorders, as glycine transmission plays a crucial role in various CNS functions.

Biochemical Pathways

The impact of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride on biochemical pathways primarily relates to the dopaminergic and serotonergic systems through the drugs synthesized from it. These neurotransmitter systems are intricately involved in regulating mood, cognition, and behavior, which explains the efficacy of derived medications in managing psychiatric symptoms.

The compound's ability to affect multiple neurotransmitter systems simultaneously contributes to the "atypical" profile of antipsychotics synthesized using it, potentially offering advantages in terms of efficacy and side effect profiles compared to conventional antipsychotics that primarily target dopamine receptors alone.

Pharmacokinetic Considerations

Medications synthesized using 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, such as risperidone and paliperidone, demonstrate favorable pharmacokinetic properties. These include:

  • Good oral bioavailability, allowing for convenient administration routes.

  • Primary metabolism in the liver, which influences drug interactions and dosing strategies.

  • Appropriate half-life characteristics that support practical dosing schedules.

  • Distribution patterns that facilitate access to target tissues in the central nervous system.

These pharmacokinetic features are essential considerations in drug development and clinical applications, as they directly impact the effectiveness and safety of therapeutic interventions.

Applications in Pharmaceutical Development

Role in Antipsychotic Synthesis

The primary application of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride lies in its role as a crucial intermediate in the synthesis of several important atypical antipsychotic medications. These include:

  • Risperidone: A widely used antipsychotic medication employed in the treatment of schizophrenia and bipolar disorder.

  • Paliperidone: The active metabolite of risperidone, also indicated for schizophrenia management.

  • Iloperidone: Another atypical antipsychotic with applications in treating symptoms of schizophrenia.

These medications represent significant advancements in psychiatric pharmacotherapy, offering improved efficacy and tolerability compared to earlier generations of antipsychotics. The structural features of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride contribute directly to the pharmacological properties that make these medications effective in managing complex psychiatric conditions.

Research and Development Applications

Beyond its established role in existing pharmaceutical products, 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride continues to be an important compound in ongoing research and development efforts. It serves as:

  • A valuable tool in biochemical assays designed to study receptor-ligand interactions.

  • A structural template for developing novel compounds with potential therapeutic applications.

  • A key component in investigations exploring the mechanisms of action of various drugs targeting the central nervous system.

These research applications highlight the compound's continuing relevance in advancing our understanding of neuropsychiatric disorders and developing innovative treatment approaches.

Biological Activity and Research Findings

Receptor Interaction Studies

Research examining the biological activity of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride and its derivatives has provided valuable insights into their interaction with various receptor systems. Studies have documented:

These receptor interaction patterns help explain the clinical effectiveness of medications synthesized using this compound and guide efforts to develop new agents with enhanced therapeutic properties.

Clinical Efficacy Studies

Clinical research on medications derived from 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has demonstrated significant therapeutic benefits. Studies examining risperidone, for instance, have shown:

  • Marked improvement in positive symptoms of schizophrenia (hallucinations, delusions) compared to placebo.

  • Beneficial effects on negative symptoms (reduced motivation, social withdrawal) that can be particularly challenging to treat.

  • Effectiveness in managing acute manic episodes in bipolar disorder.

  • Potential utility in addressing behavioral symptoms associated with autism spectrum disorders.

These findings underscore the clinical importance of medications synthesized using this compound and their impact on improving quality of life for individuals with serious psychiatric conditions.

Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies involving 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride have yielded important information about how specific structural features influence biological activity. Key findings include:

  • The critical role of the fluorine substituent in enhancing metabolic stability and receptor binding affinity.

  • The importance of the piperidine ring configuration for optimal interaction with target receptors.

  • The impact of the benzisoxazole core on the compound's pharmacokinetic properties and receptor selectivity.

These SAR insights guide ongoing efforts to develop modified versions with potentially improved therapeutic profiles, including enhanced efficacy, reduced side effects, or novel applications in treating other neuropsychiatric conditions.

Comparative Analysis with Related Compounds

Structural Analogues

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride shares structural similarities with several related compounds but possesses unique features that distinguish it from its analogues . A notable comparison can be made with 3-(Piperidin-4-yl)benzo[d]isoxazole (CID 13076436), which lacks the fluorine substituent present in 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride . This difference significantly impacts:

These comparative differences highlight the importance of specific structural elements in determining a compound's utility in pharmaceutical applications.

Pharmacological Comparison

When comparing 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride with related compounds used in psychiatric medications, several pharmacological distinctions become apparent:

  • The fluorinated compound generally demonstrates enhanced metabolic stability compared to non-fluorinated analogues.

  • Its receptor binding profile typically shows differences in selectivity and affinity for specific receptor subtypes.

  • The pharmacokinetic properties, including half-life and bioavailability, often differ significantly from structurally related compounds.

  • The side effect profile of medications derived from this compound may vary from those of related structures.

These pharmacological differences provide opportunities for selecting the most appropriate agent for specific clinical scenarios and patient populations.

Derivative Medications

Several important pharmaceutical compounds are either derivatives of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride or utilize it in their synthesis. These include:

  • Risperidone: Contains the benzisoxazole structure with modifications that optimize its pharmacological properties.

  • Paliperidone: The 9-hydroxy metabolite of risperidone, with similar structural features but distinct clinical properties.

  • Iloperidone: Incorporates structural elements derived from 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride but with significant modifications that alter its receptor binding profile.

These derivative medications demonstrate how structural modifications to a common scaffold can yield a range of therapeutic agents with varying clinical applications and characteristics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator